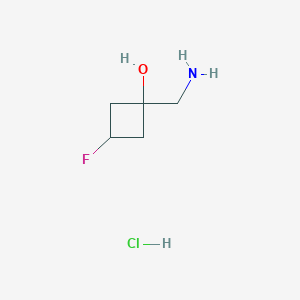

1-(Aminomethyl)-3-fluoro-cyclobutanol;hydrochloride

CAS No.: 2411641-15-9

Cat. No.: VC11655439

Molecular Formula: C5H11ClFNO

Molecular Weight: 155.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2411641-15-9 |

|---|---|

| Molecular Formula | C5H11ClFNO |

| Molecular Weight | 155.60 g/mol |

| IUPAC Name | 1-(aminomethyl)-3-fluorocyclobutan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C5H10FNO.ClH/c6-4-1-5(8,2-4)3-7;/h4,8H,1-3,7H2;1H |

| Standard InChI Key | DZDVRSOIVDZXDI-UHFFFAOYSA-N |

| SMILES | C1C(CC1(CN)O)F.Cl |

| Canonical SMILES | C1C(CC1(CN)O)F.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The IUPAC name, 1-(aminomethyl)-3-fluorocyclobutan-1-ol;hydrochloride, precisely defines its structure: a cyclobutane ring with a hydroxyl group (-OH) at position 1, a fluorinated carbon at position 3, and an aminomethyl (-CHNH) substituent also at position 1, forming a hydrochloride salt. The SMILES notation further elucidates the connectivity, emphasizing the proximity of the hydroxyl and aminomethyl groups on the same carbon, a feature that may influence hydrogen-bonding interactions and solubility.

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| CAS Number | 2411641-15-9 | |

| Molecular Formula | ||

| Molecular Weight | 155.60 g/mol | |

| InChI Key | DZDVRSOIVDZXDI-UHFFFAOYSA-N |

The fluorine atom at position 3 introduces steric and electronic effects, potentially altering the ring’s puckering dynamics and reactivity. The hydrochloride salt form enhances stability and aqueous solubility, critical for handling and formulation in biological assays.

Synthesis Pathways and Methodological Advancements

Conventional Synthetic Routes

The synthesis of 1-(Aminomethyl)-3-fluoro-cyclobutanol;hydrochloride typically begins with fluorinated cyclobutane precursors. A general pathway involves:

-

Ring Formation: Constructing the cyclobutane core via [2+2] cycloaddition or ring-contraction strategies.

-

Functionalization: Introducing the hydroxyl and aminomethyl groups through nucleophilic substitution or reductive amination.

-

Protection/Deprotection: Using groups like tert-butoxycarbonyl (Boc) to stabilize intermediates .

-

Salt Formation: Treating the free amine with hydrochloric acid to yield the hydrochloride salt.

Innovative Methodologies from Patent Literature

A patent describing the synthesis of 3-Boc-aminomethyl cyclobutanone (CAS: 130369-09-4) offers insights into optimizing similar compounds . Key advancements include:

Comparative Synthesis Metrics:

| Step | Conventional Method | Improved Method (Patent) |

|---|---|---|

| Ketone Protection | Reduction-Oxidation Sequence | Ketal Formation |

| Reducing Agent | LiAlH | Red Aluminum (Safer) |

| Yield | ~25% | ~70% |

| Purification | Column Chromatography | Filtration/Extraction |

These strategies could be adapted for 1-(Aminomethyl)-3-fluoro-cyclobutanol;hydrochloride, particularly in managing the reactivity of its hydroxyl and amine groups .

Physicochemical and Reactivity Profile

Hydrogen Bonding and Solubility

The hydroxyl and protonated amine groups facilitate hydrogen bonding, enhancing solubility in polar solvents like water and methanol. The hydrochloride salt further increases polarity, making the compound amenable to aqueous reaction conditions.

Fluorine-Induced Effects

The C-F bond’s high electronegativity alters electron density across the cyclobutane ring, potentially stabilizing transition states in nucleophilic substitutions. This effect is critical in medicinal chemistry, where fluorine often improves metabolic stability and membrane permeability.

Biological Applications and Hypothesized Mechanisms

While direct biological data for this compound remains limited, structural analogs suggest potential roles in:

-

Enzyme Inhibition: Fluorinated cyclobutanes may bind to ATP pockets in kinases due to their rigid geometry.

-

Antimicrobial Agents: The amine group could disrupt bacterial cell membranes, a mechanism observed in quaternary ammonium compounds.

-

Prodrug Derivatives: The hydroxyl group might serve as a site for esterification, enabling controlled drug release.

Future Research Directions

-

Synthetic Optimization: Scaling up production using continuous flow reactors to enhance yield and purity .

-

Stereochemical Control: Investigating enantioselective synthesis routes for chiral variants.

-

Biological Screening: Testing against cancer cell lines and microbial panels to identify lead compounds.

-

Computational Modeling: Docking studies to predict target engagement and guide structural modifications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume